
Magnesium bromide (2-ethoxyphenyl)methanide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bromide (2-ethoxyphenyl)methanide (1/1/1) is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2-ethoxyphenylmethanide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide (2-ethoxyphenyl)methanide typically involves the reaction of 2-ethoxyphenyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis and oxidation of the Grignard reagent. The general reaction is as follows:
2-ethoxyphenyl bromide+Mg→Magnesium bromide (2-ethoxyphenyl)methanide
Industrial Production Methods
In industrial settings, the production of Grignard reagents like magnesium bromide (2-ethoxyphenyl)methanide is scaled up by using large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bromide (2-ethoxyphenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF).
Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Formed from coupling reactions with other organic halides.
Aplicaciones Científicas De Investigación
Magnesium bromide (2-ethoxyphenyl)methanide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Polymer Chemistry: Acts as a catalyst in cationic polymerization and ring-expansion polymerization.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Employed in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of magnesium bromide (2-ethoxyphenyl)methanide involves the formation of a highly reactive carbanion species. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom. This carbanion can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium bromide (2-methylphenyl)methanide
- Phenylmagnesium bromide
- Vinylmagnesium bromide
Uniqueness
Magnesium bromide (2-ethoxyphenyl)methanide is unique due to the presence of the 2-ethoxyphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction pathway is required.
Propiedades
Número CAS |
800408-14-4 |
|---|---|
Fórmula molecular |
C9H11BrMgO |
Peso molecular |
239.39 g/mol |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QOEWNHGVAYPWGL-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC=CC=C1[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)
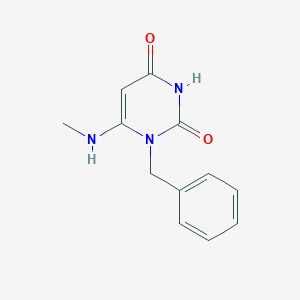
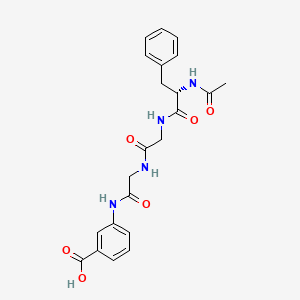
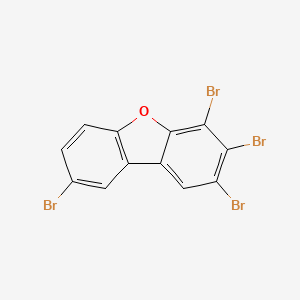
![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
![(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione](/img/structure/B14213660.png)
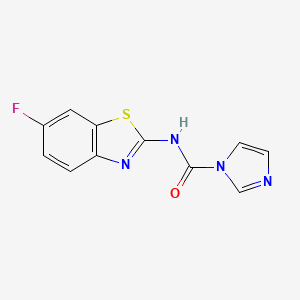
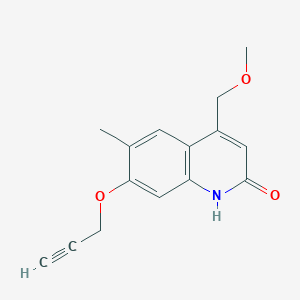
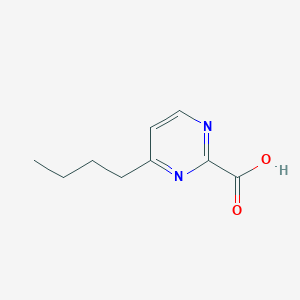


![2-(4-Methylphenyl)-3-[3-(trifluoromethyl)benzene-1-sulfonyl]-1,3-thiazolidine](/img/structure/B14213706.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)
